molecular formula C18H16BrN3O4 B11616674 propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11616674
M. Wt: 418.2 g/mol
InChI Key: HOFLTBVNAZXHQQ-UHFFFAOYSA-N
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Description

Propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a cyano group, and a carboxylate ester. The spiro structure, which involves the fusion of an indole and a pyran ring, imparts significant rigidity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a pyran precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts, such as palladium or copper, can also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different substituents in place of the bromo group .

Mechanism of Action

The mechanism of action of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions with biomolecules, influencing pathways related to cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate
  • Propan-2-yl 6’-amino-5-fluoro-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate

Uniqueness

The uniqueness of propan-2-yl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate lies in its specific combination of functional groups and the spiro structure. The bromo group, in particular, imparts distinct reactivity compared to its chloro or fluoro analogs, making it valuable for specific synthetic applications and biological studies .

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H16BrN3O4/c1-8(2)25-16(23)14-9(3)26-15(21)12(7-20)18(14)11-6-10(19)4-5-13(11)22-17(18)24/h4-6,8H,21H2,1-3H3,(H,22,24)

InChI Key

HOFLTBVNAZXHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OC(C)C

Origin of Product

United States

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